Aab(1) avermectin

Description

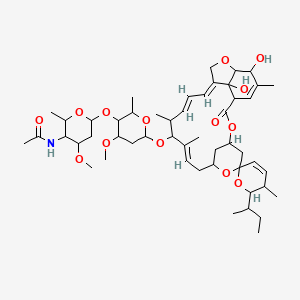

Structure

2D Structure

Properties

IUPAC Name |

N-[6-[6-[(10'E,14'E,16'E)-2-butan-2-yl-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H75NO14/c1-12-26(2)45-29(5)18-19-49(65-45)24-36-21-35(64-49)17-16-28(4)44(27(3)14-13-15-34-25-58-47-43(53)30(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(32(8)60-41)63-40-22-38(56-10)42(31(7)59-40)51-33(9)52/h13-16,18-20,26-27,29,31-32,35-47,53,55H,12,17,21-25H2,1-11H3,(H,51,52)/b14-13+,28-16+,34-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWQQXZUCOBISE-MQIFAHKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)\C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H75NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

914.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Framework of Avermectin Research

Historical Trajectory and Discovery of the Avermectin (B7782182) Family

The discovery of the avermectin family traces back to the late 1970s through a collaborative effort between Satoshi Ōmura of Japan's Kitasato Institute and William C. Campbell at Merck Sharp & Dohme Research Laboratories in the United States. nih.govh-its.org The initial breakthrough occurred when an actinomycete strain, designated MA-4680T, was isolated from a soil sample collected in Japan. nih.gov This organism, later identified as Streptomyces avermitilis, was found to produce compounds exhibiting potent activity against the nematode Nematospiroides dubius in mice during in vivo screening. nih.gov

Further investigation led to the isolation and characterization of a family of closely related compounds, which were named avermectins, derived from the Latin word "vermis" (worm), signifying their anthelmintic properties. nih.govh-its.org The discovery was recognized with the Nobel Prize in Physiology or Medicine in 2015, awarded jointly to Satoshi Ōmura and William C. Campbell for their work on avermectins and their derivatives, which have significantly reduced the incidence of debilitating parasitic diseases globally. nih.govh-its.org

Chemical Classification and Structural Diversity within the Avermectin Macrocyclic Lactone Class

Avermectins belong to the class of 16-membered macrocyclic lactones. nih.gov These compounds are fermentation products of the soil bacterium Streptomyces avermitilis. nih.govh-its.org Eight naturally occurring avermectins have been isolated and characterized, existing as four pairs of homologous compounds: A1, A2, B1, and B2. nih.gov Each pair consists of a major ("a") component and a minor ("b") component, typically produced in ratios ranging from 80:20 to 90:10. nih.gov The eight primary avermectins are A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b. nih.gov

The structural diversity among these eight components arises from minor differences at specific positions on the macrocyclic ring, notably at C5, C22-C23, and C26. A key structural feature is the presence of a disaccharide moiety, composed of two oleandrose (B1235672) units, typically attached at the C13 position of the macrolide ring. Avermectins share structural similarities with milbemycins but are distinguished by the substitution at position 13. The biosynthesis of avermectins involves a complex pathway mediated by polyketide synthases and other tailoring enzymes encoded by a specific gene cluster in Streptomyces avermitilis. nih.gov

The most biologically active component among the naturally produced avermectins is Avermectin B1a. Avermectin B1, often referred to as abamectin (B1664291), is a commercially important product that is a mixture predominantly composed of Avermectin B1a and a smaller proportion of Avermectin B1b. nih.gov

Significance of Avermectins in Modern Biological and Agricultural Science

Avermectins hold significant importance in modern biology and agriculture due to their potent and broad-spectrum antiparasitic and insecticidal activities. nih.gov They are widely used for the control of a diverse range of endo- and ectoparasites affecting livestock, pets, and humans, as well as for managing insect and mite pests in agricultural crops. nih.gov

Their mechanism of action is distinct, primarily involving the potentiation of glutamate-gated chloride channels, which are specific to invertebrate nerve and muscle cells. nih.gov This interaction leads to an influx of chloride ions, resulting in hyperpolarization and subsequent paralysis of the neuromuscular system in susceptible organisms. nih.gov This target specificity contributes to their generally favorable safety profile in mammals, which lack these specific glutamate-gated chloride channels at comparable doses. nih.gov

Biosynthetic Pathways and Regulation of Avermectin Production

Microbial Producers: Streptomyces avermitilis and Related Actinomycetes

The primary producer of avermectins is the soil actinomycete Streptomyces avermitilis. pnas.orgmdpi.complos.org This bacterium is a prolific source of secondary metabolites, and its ability to produce avermectins has made it commercially significant. nih.govmdpi.compnas.org While S. avermitilis is the key organism, other Streptomyces species may also produce related compounds or have served as sources for genes used in engineered avermectin (B7782182) production. scispace.com The production of secondary metabolites in Streptomyces is often linked to morphological differentiation and is subject to specific regulatory mechanisms. mdpi.com

Genomic Organization of the Avermectin Biosynthetic Gene Cluster

The genes responsible for avermectin biosynthesis in S. avermitilis are organized into a large gene cluster. pnas.orgnih.govmdpi.com This cluster spans approximately 82-90 kilobases (kb) of the bacterial genome and contains a suite of genes encoding the necessary enzymes for the entire biosynthetic pathway. nih.govnih.govoup.com The organization of these genes is similar to that of other complex polyketide biosynthetic gene clusters. nih.gov

Polyketide Synthase (PKS) Genes and Modular Architecture (e.g., AVES 1, AVES 2, AVES 3, AVES 4)

The core of avermectin aglycone synthesis is carried out by a Type I modular polyketide synthase system. mdpi.comnih.gov This system is encoded by four large open reading frames (ORFs): aveA1, aveA2, aveA3, and aveA4, which encode the giant multifunctional polypeptides AVES 1, AVES 2, AVES 3, and AVES 4, respectively. pnas.orgnih.govnih.gov These four proteins constitute the avermectin PKS. nih.gov

The avermectin PKS is organized into 12 modules, with each module typically containing a set of enzymatic domains required for one cycle of polyketide chain elongation. pnas.orgnih.govoup.com These domains include acyl carrier protein (ACP), β-ketoacyl-ACP synthase (KS), and acyltransferase (AT). pnas.orguni-freiburg.de Optional domains such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) are also present in specific modules, influencing the reduction state of the growing polyketide chain. uni-freiburg.de AVES 1 contains the loading module and the first two extension modules. uni-freiburg.demdpi.com AVES 2 contains the next four modules, while AVES 3 and AVES 4 each contain three modules. oup.com The total system comprises 12 modules corresponding to the 12 cycles of elongation needed to assemble the avermectin aglycone. oup.comuni-freiburg.de The last module in AVES4 typically includes a thioesterase domain responsible for releasing the completed polyketide chain and facilitating lactonization. uni-freiburg.de

Genes Encoding Post-PKS Modification Enzymes (e.g., AveE, AveF, AveC, AveD)

Following the assembly of the polyketide backbone by the PKS, a series of enzymatic modifications are required to form the mature avermectin aglycone. Genes encoding these post-PKS modification enzymes are also located within the biosynthetic gene cluster. pnas.orgnih.gov

AveE: This enzyme is a cytochrome P450 monooxygenase that catalyzes the formation of the furan (B31954) ring between carbons C6 and C8a of the aglycone. pnas.orgwikipedia.org

AveF: AveF is an NAD(P)H-dependent ketoreductase responsible for reducing the keto group at C5 to a hydroxyl group. nih.govwikipedia.org

AveC: While its exact mechanism is not fully elucidated, AveC is involved in post-polyketide modification and appears to influence the dehydratase activity in module 2, affecting the C22-C23 position, which is crucial for the formation of the double bond at this site in certain avermectin components. pnas.orgnih.govnih.govwikipedia.orgasm.org Mutation of aveC has been shown to lead to the production of avermectin components with a β-hydroxy carbon at C22-C23. nih.gov

AveD: AveD is an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase that catalyzes the methylation of the hydroxyl group at C5. nih.govwikipedia.orgasm.org

Other genes encoding post-PKS modifications, such as those involved in ketoreduction and methylation, are also present in the cluster. pnas.org

Glycosylation Genes and Deoxysugar Pathway Components

The final stage of avermectin biosynthesis involves the attachment of deoxysugar units to the aglycone. Avermectins contain a disaccharide composed of two alpha-linked L-oleandrose units. pnas.orgnih.govnih.gov Genes responsible for the biosynthesis and attachment of these deoxysugars are clustered with the PKS and modification genes. pnas.orgpnas.org

The glycosylation process involves the biosynthesis of deoxythymidine diphosphate (B83284) (dTDP)-oleandrose and its subsequent transfer to specific positions on the avermectin aglycone, specifically at C13 and C4'. pnas.orgnih.gov The genes involved in deoxysugar glycosylation include common genes found in many deoxysugar pathways, such as those encoding nucleotidylyltransferase (NT), 4,6-dehydratase (4,6-DH), and glycosyltransferase (GT), as well as specific genes that modify the common deoxysugar intermediate to yield L-oleandrose. pnas.org Eight contiguous genes, avrBCDEFGHI (also referred to as aveBI-BVIII), within the avermectin gene cluster have been linked to the biosynthesis and attachment of thymidinediphospho-oleandrose to the aglycone. nih.gov

Elucidation of Biosynthetic Intermediates and Precursor Incorporation

Studies involving the incorporation of labeled precursors have been instrumental in understanding the assembly of the avermectin molecule. nih.gov The biosynthesis of the avermectin aglycone is initiated by a starter unit, which can be either isobutyryl-CoA or 2-methylbutyryl-CoA, leading to the production of the 'a' and 'b' series of avermectins, respectively. pnas.orgmdpi.comnih.govwikipedia.org

Role of Acetate (B1210297) and Propionate (B1217596) Units in Aglycone Assembly

The polyketide chain of the avermectin aglycone is assembled through the stepwise condensation of extender units to the starter unit. pnas.org Labeling studies have demonstrated that the avermectin aglycone is formed by the extension of the starter unit with seven acetate units (incorporated as malonyl-CoA) and five propionate units (incorporated as methylmalonyl-CoA). pnas.orgnih.govmdpi.comnih.govoup.compnas.orgnih.gov These units are added in a specific order during the 12 cycles of elongation catalyzed by the modular PKS. oup.com The availability of these precursor molecules, including isobutyryl-CoA, 2-methylbutyryl-CoA, malonyl-CoA, and methylmalonyl-CoA, is crucial for efficient avermectin biosynthesis and can be influenced by the regulation of coenzyme A metabolism. nih.govnih.govmdpi.com

| Gene/Protein Name | Putative Function | Role in Biosynthesis |

| AVES 1, 2, 3, 4 | Polyketide Synthase (PKS) | Aglycone backbone assembly |

| AveE | Cytochrome P450 Monooxygenase | Furan ring formation (C6-C8a) |

| AveF | NAD(P)H-dependent Ketoreductase | Reduction of C5 keto group |

| AveC | Post-polyketide modification enzyme | Influences C22-C23 modification (dehydration) |

| AveD | SAM-dependent O-methyltransferase | Methylation at C5 |

| aveBI-BVIII | Enzymes involved in deoxysugar biosynthesis/attachment | Biosynthesis and transfer of dTDP-oleandrose units |

Table: Selected Genes and Proteins in Avermectin Biosynthesis

Incorporation of Branched-Chain Fatty Acids (e.g., 2-methylbutyrate (B1264701), isobutyrate)

The biosynthesis of the avermectin aglycone is initiated by a starter unit derived from branched-chain fatty acids. Specifically, the "a" components of avermectins, such as Avermectin B1a, incorporate a 2-methylbutyryl group, while the "b" components incorporate an isobutyryl group researchgate.netnih.gov. These acyl groups are converted to their CoA esters and serve as the starting units for the polyketide chain elongation researchgate.net.

Studies using isotopic labeling have confirmed that 2-methylbutyrate and isobutyrate are immediate precursors to the starter units of the avermectin polyketide chains scilit.com. The branched-chain 2-oxo acid dehydrogenase enzyme in S. avermitilis plays a crucial role in providing these precursor molecules. This enzyme is involved in the catabolism of branched-chain amino acids like isoleucine and valine, which are converted to 2-methylbutyrate and isobutyrate, respectively nih.govasm.org. A mutant strain of S. avermitilis lacking functional branched-chain 2-oxo acid dehydrogenase activity was unable to produce natural avermectins unless supplemented with either S(+)-2-methylbutyric acid or isobutyric acid, demonstrating the essentiality of these precursors nih.gov.

Enzymatic Reaction Mechanisms in Aglycone Modification (e.g., furan ring formation, keto reduction, dehydration)

Following the elongation of the polyketide chain by a modular polyketide synthase (PKS), the resulting intermediate undergoes a series of enzymatic modifications to form the avermectin aglycone researchgate.netresearchgate.net. These modifications are crucial for generating the complex structure of the final avermectin molecule.

Key enzymatic reactions include:

Furan ring formation: This involves the cyclization of the polyketide chain to form a furan ring. In avermectin biosynthesis, the P450 enzyme AveE is responsible for the formation of the unique C6/C8a furan ring on the aglycone precursor through a four-electron oxidation event umich.edu.

Keto reduction: Ketoreductase enzymes catalyze the reduction of keto groups at specific positions on the polyketide chain. AveF is a non-PKS ketoreductase involved in the reduction at the C5 position pnas.org.

Dehydration: Dehydratase domains within the PKS are involved in the removal of water molecules, leading to the formation of double bonds. Modification by dehydration at C22–23 is a step in avermectin biosynthesis researchgate.net.

These enzymatic steps, mediated by specific proteins encoded within the ave gene cluster, transform the linear polyketide intermediate into the characteristic macrocyclic avermectin aglycone structure researchgate.netresearchgate.netpnas.org.

Biosynthesis of Oleandrose (B1235672) Moieties

Avermectins are characterized by the attachment of a disaccharide moiety composed of two oleandrose units to the macrolide ring at C13 mdpi.com. Oleandrose is a 2,6-dideoxy-3-O-methylated hexose (B10828440) researchgate.netwikipedia.org.

The biosynthesis of the oleandrose moieties begins with glucose, which serves as the direct precursor researchgate.netscilit.com. The synthesis of deoxythymidine diphosphate (dTDP)-oleandrose is mediated by ave-encoded enzymes researchgate.netresearchgate.net. Subsequently, glycosylation of the avermectin aglycones with dTDP-oleandrose units is carried out by glycosyltransferases, forming the final avermectin compounds researchgate.netpnas.org. Studies have indicated that the methylation of the oleandrose units occurs before their attachment to the macrolide ring nih.gov. Mutants unable to synthesize or attach the oleandrose moiety accumulate avermectin aglycones google.com.

Data Table: Key Enzymes and Reactions in Avermectin Biosynthesis

| Enzyme/Domain | Reaction Catalyzed | Location/Role |

| Polyketide Synthase | Polyketide chain elongation | Multifunctional polypeptides (AveA1-A4) researchgate.netnih.gov |

| AveE (Cytochrome P450) | Furan ring formation (C6/C8a) | Post-polyketide modification umich.edu |

| AveF (Ketoreductase) | Keto reduction (C5) | Post-polyketide modification pnas.org |

| Dehydratase domains | Dehydration (e.g., C22–23) | Within PKS modules researchgate.net |

| AveBI | Biosynthesis of dTDP-L-oleandrose | Involved in oleandrose synthesis researchgate.net |

| Glycosyltransferases | Glycosylation of aglycone with oleandrose moieties | Terminal step in avermectin formation researchgate.netpnas.org |

| Branched-chain 2-oxo acid dehydrogenase | Provides 2-methylbutyrate and isobutyrate precursors | Primary metabolism linked to secondary synthesis nih.gov |

Detailed Research Findings: Oleandrose Biosynthesis

Research has identified genes involved in oleandrose synthesis and attachment. Complementation studies using plasmids carrying S. avermitilis DNA fragments have helped pinpoint these genes. For instance, a plasmid designated pVE650 was found to complement a mutant defective in the synthesis or addition of the oleandrose moiety to the avermectin aglycone, indicating that it contains genes for these processes google.com. Further subcloning analysis can help delineate the specific genes responsible for different steps in dTDP-oleandrose biosynthesis and the subsequent glycosylation.

Data Table: Mutants and Associated Biosynthetic Defects

| Mutant Phenotype | Biosynthetic Defect | Implication |

| Unable to produce natural avermectins without supplementation of branched-chain fatty acids nih.gov | Defective branched-chain 2-oxo acid dehydrogenase activity | Confirms role of branched-chain fatty acids as starter units nih.gov |

| Accumulation of avermectin aglycones google.com | Unable to synthesize or attach the oleandrose moiety | Highlights the importance of glycosylation as a late step google.com |

| Accumulation of desmethylavermectins nih.gov | Deficient in methylation of oleandrose moieties | Indicates specific methylation enzymes are required nih.gov |

| Accumulation of avermectin "2" components google.com | Reduced ability to catalyze conversion to "1" precursors | Suggests a defect in dehydratase activity google.com |

| Unable to close the furan ring google.com | Defect in furan ring formation enzymes | Points to specific enzymes involved in macrocycle modification google.com |

Detailed Research Findings: Branched-Chain Fatty Acid Incorporation

Labeling studies using [1-13C]2-methylbutyrate and [1-13C]isobutyrate have provided direct evidence for their incorporation into the avermectin structure as starter units scilit.com. Furthermore, the isolation of a mutant lacking branched-chain 2-oxo acid dehydrogenase activity and its inability to produce natural avermectins in the absence of these precursors strongly supports their role as essential building blocks supplied by primary metabolism nih.gov. Supplementation of this mutant with different branched-chain carboxylic acids can lead to the production of novel avermectin analogs, demonstrating the flexibility of the PKS in utilizing alternative starter units nih.gov.

Detailed Research Findings: Enzymatic Modification Mechanisms

Genetic studies have identified genes involved in post-polyketide modifications. For example, the aveE gene encodes a cytochrome P450 enzyme crucial for furan ring formation umich.edu. Disruption of the promoter region of aveD, which encodes a C5 O-methyltransferase, also affected C5 ketoreduction activity (encoded by aveF), suggesting that aveD and aveF might be transcribed as a single unit pnas.org. This highlights the intricate genetic organization and potential co-regulation of enzymes involved in sequential modification steps.

Detailed Research Findings: Oleandrose Biosynthesis Pathway

While glucose is known to be the precursor for oleandrose, the specific enzymatic steps and intermediates in the pathway to dTDP-oleandrose have been investigated. Mutants defective in oleandrose synthesis or attachment have been instrumental in identifying the relevant genes and understanding the pathway. The fact that methylation of oleandrose occurs before attachment to the aglycone, unlike in some other macrolide antibiotics, represents a specific characteristic of avermectin biosynthesis nih.gov.

Regulatory Mechanisms of Avermectin Biosynthesis

The production of secondary metabolites like avermectins in Streptomyces species is tightly regulated at multiple levels, including genetic regulation of gene expression and bioregulation of metabolic pathways.

Genetic Regulation of Gene Expression in Streptomyces avermitilis

The expression of the genes within the ave biosynthetic gene cluster is controlled by regulatory proteins. A key regulator is AveR, a cluster-situated activator belonging to the LAL family frontiersin.orgasm.orgnih.gov. AveR is essential for the transcription of the ave structural genes asm.orgnih.gov. Inactivation of aveR by gene replacement leads to a complete loss of avermectin production, and complementation with an intact aveR gene restores production nih.gov.

Beyond AveR, other regulatory elements influence avermectin biosynthesis. TetR-family transcriptional regulators (TFRs) have been identified as playing roles in regulating avermectin production. For instance, SAV4189, a MarR-family transcriptional regulator, has been characterized as an activator of avermectin biosynthesis. It indirectly stimulates production by affecting the expression of aveR frontiersin.org. SAV4189 also directly represses the transcription of its own gene and an adjacent gene, sav_4190, which negatively impacts avermectin production frontiersin.org. Another TetR-family regulator, AveT (SAV3619), acts as an activator for avermectin production, also indirectly influencing aveR transcription asm.orgnih.gov. AveT directly represses the transcription of its own gene, pepD2, sav_7490 (aveM), and sav_7491 by binding to specific palindromic sequences in their promoter regions asm.orgnih.gov. aveM, encoding a putative transmembrane efflux protein, has a negative effect on avermectin production asm.orgnih.gov.

The regulatory network also involves autoregulators. Avenolide, a butenolide-type autoregulator, is required for triggering avermectin biosynthesis frontiersin.org. TetR-family transcriptional regulators AvaR1 and AvaR2 act as receptors for avenolide and are involved in repressing avermectin and avenolide production frontiersin.org.

Alternative sigma factors also contribute to the complex regulatory network. Sigma 8 (σ8), encoded by sig8 (sav_741), is an alternative sigma factor that regulates avermectin production by repressing ave gene expression during the late fermentation stage frontiersin.org.

Data Table: Key Regulatory Genes and Their Roles

| Regulatory Gene/Protein | Family/Type | Role in Avermectin Biosynthesis |

| aveR (AveR) | LAL-family cluster-situated activator | Essential positive regulator, activates transcription of ave structural genes asm.orgnih.gov |

| sav_4189 (SAV4189) | MarR-family transcriptional regulator | Activator, indirectly stimulates production via aveR, represses sav_4189 and sav_4190 frontiersin.org |

| sav_3619 (AveT) | TetR-family transcriptional regulator | Activator, indirectly stimulates production via aveR, represses target genes including aveM asm.orgnih.gov |

| avaR1, avaR2 (AvaR1, AvaR2) | TetR-family transcriptional regulators | Receptors for avenolide, involved in repression of avermectin/avenolide production frontiersin.org |

| sig8 (σ8) | σ70-family alternative sigma factor | Represses ave gene expression during late fermentation frontiersin.org |

| sav_4190 | Transmembrane efflux protein (MFS) | Negative effect on avermectin production frontiersin.org |

| sav_7490 (aveM) | Transmembrane efflux protein (MFS) | Negative effect on avermectin production asm.orgnih.gov |

Detailed Research Findings: AveR Regulation

Studies on aveR mutants have clearly demonstrated its critical role as a positive regulator. The complete loss of avermectin production upon aveR inactivation underscores its essentiality nih.gov. Interestingly, research suggests there might be a maximum threshold concentration of AveR for optimal production, as higher amounts can lead to a complete loss of avermectin nih.gov. This indicates a complex regulatory feedback mechanism.

Detailed Research Findings: TetR Family Regulators

The characterization of TFRs like SAV4189 and AveT has revealed intricate layers of regulation. SAV4189's indirect activation of avermectin production through aveR and its direct repression of a gene negatively impacting production highlight a sophisticated control system frontiersin.org. Similarly, AveT's influence on aveR and its repression of aveM, a gene with a negative effect on production, demonstrate how these regulators fine-tune the biosynthetic pathway asm.orgnih.gov. The identification of specific binding sites for these regulators provides insights into the molecular mechanisms of their action frontiersin.orgasm.org.

Detailed Research Findings: Avenolide and Sigma Factors

The discovery of avenolide as a signaling molecule and its receptors, AvaR1 and AvaR2, points to the involvement of quorum-sensing-like mechanisms in regulating avermectin biosynthesis frontiersin.org. The role of alternative sigma factors like σ8 in repressing ave gene expression during specific fermentation stages suggests a temporal regulation of production, potentially linked to the physiological state of the cell frontiersin.org.

Bioregulation of Avermectin Metabolism

The supply of precursor molecules, particularly the branched-chain fatty acids, is a crucial aspect of bioregulation. The activity of enzymes like branched-chain 2-oxo acid dehydrogenase directly impacts the availability of starter units nih.gov. Metabolic engineering efforts aimed at increasing the supply of these precursors can potentially enhance avermectin production.

Furthermore, the cell's global regulatory networks, which respond to environmental signals, nutrient availability, and cellular stress, can impact avermectin biosynthesis. These networks can influence the expression of ave genes and the activity of biosynthetic enzymes.

Detailed Research Findings: Precursor Availability

Research has shown that supplementing fermentation media with branched-chain fatty acids can increase avermectin production, particularly in mutant strains with impaired endogenous precursor synthesis nih.gov. This highlights the importance of precursor availability as a limiting factor in some cases.

Detailed Research Findings: Global Regulatory Networks

Biotechnological Approaches for Enhanced Avermectin Bioproduction

Given the economic importance of avermectins, significant efforts have been directed towards enhancing their bioproduction in S. avermitilis through various biotechnological approaches. These strategies aim to optimize the fermentation process, improve the producing strains, and engineer the biosynthetic pathway.

One major approach involves strain improvement through classical mutagenesis and screening, as well as more targeted genetic engineering techniques. High-throughput screening methods, sometimes aided by techniques like fluorescence-activated cell sorting (FACS), have been developed to identify high-titer avermectin-producing mutants acs.orgnih.gov.

Metabolic engineering strategies focus on optimizing the flow of precursors and intermediates through the biosynthetic pathway. This can involve increasing the expression of genes encoding rate-limiting enzymes, diverting metabolic flux towards avermectin synthesis, or reducing the production of competing byproducts. For example, overexpression of the maltose (B56501) ATP-binding cassette transporter genes (malEFG) in S. avermitilis has been shown to enhance avermectin production by improving starch utilization researchgate.net.

Genetic engineering of regulatory genes offers another avenue for enhancing production. Manipulating the expression levels of positive and negative regulators, such as aveR, SAV4189, and AveT, can lead to increased avermectin yields frontiersin.orgasm.orgnih.govnih.gov. Deletion of genes that negatively impact production, such as sav_4190 and aveM, has also been shown to increase avermectin titers frontiersin.orgasm.orgnih.gov.

Synthetic biology approaches are increasingly being applied to avermectin production, allowing for the rational design and engineering of the biosynthetic pathway and regulatory networks researchgate.net. This can involve assembling optimized gene clusters, introducing heterologous genes, or creating synthetic regulatory circuits to precisely control gene expression.

Optimization of fermentation conditions, including media composition, temperature, and aeration, also plays a vital role in maximizing avermectin yield.

Data Table: Biotechnological Strategies for Enhanced Avermectin Production

| Strategy | Description | Example/Mechanism |

| Strain Improvement (Mutagenesis & Screening) | Identifying and selecting high-producing mutants through random mutagenesis and screening methods. | High-throughput screening aided by FACS to isolate mutants with increased avermectin titers acs.orgnih.gov. |

| Metabolic Engineering | Modifying metabolic pathways to increase precursor supply or optimize flux through the biosynthetic route. | Overexpression of malEFG to enhance starch utilization and avermectin production researchgate.net. |

| Genetic Engineering of Regulatory Genes | Manipulating the expression of positive and negative regulators of avermectin biosynthesis. | Overexpression of sav_4189 or aveT, deletion of sav_4190 or aveM to increase production frontiersin.orgasm.orgnih.gov. |

| Synthetic Biology | Rational design and construction of engineered strains with optimized biosynthetic pathways and regulation. | Assembling optimized gene clusters, introducing heterologous genes, creating synthetic regulatory circuits researchgate.net. |

| Fermentation Process Optimization | Adjusting environmental conditions to favor cell growth and avermectin production. | Optimization of media composition, temperature, and aeration mdpi.com. |

Detailed Research Findings: Strain Improvement

Research has demonstrated the effectiveness of high-throughput screening techniques in isolating improved S. avermitilis strains. For example, a study using FACS-aided screening obtained a mutant strain with significantly enhanced avermectin production compared to the original strain nih.gov.

Detailed Research Findings: Metabolic Engineering Examples

Overexpression of genes involved in carbon source utilization, such as the malEFG genes encoding a maltose ABC transporter, has been shown to improve avermectin production by facilitating the uptake and metabolism of carbon sources like starch researchgate.net. This highlights the importance of linking primary metabolism to secondary metabolite production.

Detailed Research Findings: Regulatory Gene Manipulation

Studies involving the overexpression or deletion of regulatory genes have provided strong evidence for their impact on avermectin yield. Overexpression of the activator gene sav_4189 led to increased avermectin production, while deletion of the repressor gene sav_4190 also resulted in higher titers frontiersin.org. Similarly, manipulating the expression of aveT and its target aveM has shown promise in enhancing production asm.orgnih.gov.

Detailed Research Findings: Synthetic Biology Applications

While specific examples of complete synthetic biology approaches for avermectin are still emerging, the increasing understanding of the ave gene cluster and its regulation provides a strong foundation for rational engineering. Future efforts are likely to involve assembling minimal gene sets for avermectin production in heterologous hosts or designing complex regulatory circuits for precise control of the pathway researchgate.net.

Strain Improvement Through Mutagenesis and Directed Evolution

Classical strain improvement methods, such as random mutagenesis and screening, have historically been crucial for enhancing avermectin production in S. avermitilis. These methods involve exposing microbial spores or cells to mutagens like UV irradiation, N-methyl-N-nitro-N-nitrosoguanidine (NTG), or atmospheric pressure glow discharge (APGD) plasma to induce genetic variations. nih.govresearchgate.net High-throughput screening (HTS) strategies are then employed to identify mutant strains with improved avermectin yields. mdpi.comtandfonline.com For example, integrating fluorescence-activated cell sorting with random mutagenesis has been used for efficient selection of high-yielding mutants. mdpi.com Product-resistance screening has also proven effective, as increased tolerance to the target product can correlate with higher production levels. tandfonline.com

Directed evolution, a more targeted approach, involves introducing genetic diversity into specific genes followed by screening or selection for desired phenotypes. Semi-synthetic DNA shuffling of genes like aveC, which influences the ratio of avermectin components, has been successfully used to improve the production ratio of specific avermectin analogs like doramectin (B1670889). nih.gov By creating libraries of aveC variants and screening for improved CHC-B1:CHC-B2 ratios, strains with significantly enhanced production of the desired component have been developed. nih.gov

Metabolic Engineering Strategies for Yield Optimization

Metabolic engineering focuses on rational manipulation of metabolic pathways to enhance the production of target compounds. For avermectin production, this involves strategies to optimize the supply of precursor molecules, enhance the activity of biosynthetic enzymes, and alleviate bottlenecks or inhibitory feedback mechanisms. nih.gov

Optimizing the supply of precursors, such as malonyl-CoA and methylmalonyl-CoA, which are derived from primary metabolism, is a key strategy. nih.gov Manipulation of genes involved in precursor biosynthesis or their regulation can impact the metabolic flux towards avermectin production. For instance, deletion of accR, a TetR family regulator that represses the production of malonyl-CoA and methylmalonyl-CoA, has been shown to increase avermectin B1a titers. nih.gov

Engineering the activity of enzymes within the avermectin biosynthetic pathway can also lead to yield improvements. This includes modifying key enzymes to enhance their catalytic efficiency or reduce feedback inhibition. Furthermore, manipulating genes involved in the synthesis or attachment of the L-oleandrose sugar can influence the final avermectin structure and yield. google.com

Another metabolic engineering approach involves modulating the degradation of intracellular triacylglycerols (TAGs). TAGs serve as an intracellular carbon source in Streptomyces and their degradation during the stationary phase can provide acetyl-CoA building blocks and influence the cellular redox balance, thereby impacting polyketide biosynthesis. nih.govresearchgate.net Strategies to fine-tune TAG mobilization have been shown to increase avermectin B1a yields. nih.gov

Optimization of fermentation conditions and media composition is also a critical aspect of yield optimization, often guided by metabolic insights. Adjusting carbon and nitrogen sources, as well as supplementing with potential precursors or stimulators, can significantly impact avermectin production. nih.govtandfonline.com Statistical methods like Response Surface Methodology (RSM) are commonly used to optimize medium components for enhanced yields. tandfonline.com

Recombinant DNA Technology in Biosynthetic Pathway Manipulation

Recombinant DNA technology plays a pivotal role in understanding and manipulating the avermectin biosynthetic pathway. The cloning and characterization of the ave gene cluster have provided the genetic blueprint for avermectin production. wikipedia.orgpnas.orggoogle.com This knowledge enables targeted genetic modifications to improve production or create novel avermectin derivatives.

Key applications of recombinant DNA technology include the overexpression or deletion of specific genes within the ave cluster or regulatory genes that control its expression. Overexpression of positive regulators like aveR or deletion of negative regulators can lead to increased avermectin production. asm.orgfrontiersin.orgplos.orgnih.govpnas.org For example, engineering the hrdB gene, which encodes a sigma factor that activates aveR, has resulted in significant increases in avermectin B1a yield in industrial strains. pnas.org Similarly, deleting the negative regulator aveM has been shown to increase avermectin production. asm.orgnih.gov

Site-directed mutagenesis allows for precise alterations in gene sequences to modify enzyme function or regulatory protein binding. cabidigitallibrary.org This can be used to improve the efficiency of biosynthetic enzymes or alter the substrate specificity of PKS modules to produce novel avermectin analogs. google.com

Heterologous expression of the avermectin biosynthetic gene cluster in other host organisms, such as Streptomyces lividans, is another powerful application of recombinant DNA technology. nih.govnih.gov Cloning the entire 81 kb ave cluster into bacterial artificial chromosomes (BACs) and introducing them into a different Streptomyces species allows for the production of avermectins in a potentially more amenable host for genetic manipulation and fermentation. nih.gov This also facilitates the development of avermectin derivatives through combinatorial biosynthesis and polyketide synthase domain swapping. nih.gov

Reverse engineering approaches, which involve analyzing high-producing industrial strains to identify the genetic basis of their enhanced productivity, often rely on sequencing and comparative genomics. nih.govpnas.org Once key genetic differences or mutations are identified, recombinant DNA technology is used to introduce these beneficial modifications into other strains or to further optimize them. pnas.org

The integration of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) with recombinant DNA technology provides a comprehensive understanding of the cellular processes involved in avermectin production, guiding rational strain engineering strategies. nih.govresearchgate.net

Molecular Mechanisms of Avermectin Action

Primary Target Site Identification: Glutamate-Gated Chloride Channels (GluCls) in Invertebrates

Aab(1) avermectin (B7782182), along with other avermectins and milbemycins, exerts its potent effects primarily by targeting glutamate-gated chloride channels (GluCls) herts.ac.uknih.govwikipedia.orgresearchgate.netnih.govnih.gov. These channels are part of the Cys-loop receptor family of ligand-gated ion channels and are specific to protostome invertebrates, including nematodes and arthropods wikipedia.orgresearchgate.netfrontiersin.org. The discovery that GluCls were the target of ivermectin, a derivative of avermectin, was a key finding in understanding the mechanism of this class of compounds researchgate.net. While avermectins can also interact with gamma-aminobutyric acid (GABA)-gated chloride channels and glycine (B1666218) receptors in mammals, their affinity for invertebrate GluCls is significantly higher, often cited as approximately 100-fold greater researchgate.netfrontiersin.org. This differential affinity contributes to the selective toxicity of avermectins towards invertebrates compared to mammals nih.govwikipedia.orgresearchgate.netfrontiersin.org.

Allosteric Modulation and Activation of GluCls

Aab(1) avermectin functions as an allosteric modulator of GluCls herts.ac.ukherts.ac.uknih.gov. Unlike glutamate (B1630785), the endogenous neurotransmitter that activates these channels transiently, avermectins bind to a distinct site on the receptor, leading to a different mode of activation nih.govresearchgate.netrcsb.org.

Ligand Binding Dynamics and Receptor Affinity

Avermectins bind within the transmembrane domain of the GluCl receptor, specifically in a cleft at the interface of adjacent subunits frontiersin.orgrcsb.org. This binding is thought to be reversible, although the resulting channel activation is often described as essentially irreversible or very slowly reversible frontiersin.orgresearchgate.net. The potency of avermectins in activating GluCls is in the nanomolar range frontiersin.org. Research using techniques like voltage-clamp fluorometry suggests that avermectin binding induces a global conformational change in the receptor frontiersin.org.

Conformational Changes Leading to Chloride Ion Influx

Binding of this compound to its allosteric site on the GluCl receptor stabilizes an open-pore conformation of the channel rcsb.org. This is distinct from the conformational change induced by glutamate binding nih.govfrontiersin.orgresearchgate.net. The binding of avermectin leads to a significant increase in the permeability of the cell membrane to chloride ions nih.gov. This influx of chloride ions into the post-synaptic cell is a critical step in the mechanism of action nih.govwikipedia.org. Molecular dynamics simulations have provided insights into these conformational changes, suggesting that pore closing is regulated by a global twisting of the receptor, which is influenced by ligand binding at both orthosteric (glutamate) and allosteric (avermectin) sites plos.org.

Effects on Invertebrate Neurotransmission and Neuromuscular Systems

The persistent activation of GluCls by this compound disrupts normal neurotransmission in invertebrates, particularly at neuromuscular junctions nih.govwikipedia.orgresearchgate.netnih.govnih.gov.

Induction of Hyperpolarization and Subsequent Paralysis

The sustained influx of chloride ions mediated by avermectin-activated GluCls leads to hyperpolarization of the post-synaptic membrane nih.govwikipedia.orgresearchgate.netnih.govnih.gov. Hyperpolarization makes the neuron or muscle cell less excitable, inhibiting the transmission of electrical impulses herts.ac.uknih.govwikipedia.org. This disruption of normal electrical activity culminates in paralysis of the invertebrate nih.govwikipedia.orgfrontiersin.orgthegoodscentscompany.com. The paralysis is often long-lasting due to the slow reversibility of avermectin binding and channel activation frontiersin.orgresearchgate.net.

Disruption of Pharyngeal Pumping and Somatic Muscle Function

The effects of this compound are particularly pronounced on the neuromuscular systems controlling essential functions like pharyngeal pumping and somatic muscle movement in invertebrates nih.govresearchgate.netnih.govthegoodscentscompany.combiologists.com. In nematodes, for example, GluCl channels are expressed on pharyngeal muscle cells and neurons nih.govbiologists.com. Activation of these channels by avermectin inhibits pharyngeal pumping, which is essential for feeding, leading to starvation and death researchgate.netbiologists.com. Similarly, the disruption of somatic muscle function results in paralysis, further impairing the organism's ability to move and survive nih.govresearchgate.netthegoodscentscompany.com. Studies in Caenorhabditis elegans have shown that pharyngeal muscle is significantly more sensitive to avermectin effects than body muscle biologists.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Abamectin (B1664291) | 6435890 |

| Avermectin B1a | 6321424 |

| Avermectin B1b | 6858005 |

| Ivermectin | 6321424 (Note: Ivermectin is 22,23-dihydro-avermectin B1a/B1b, often the CID for Avermectin B1a is referenced) researchgate.netquora.comuni.lu |

| L-Glutamate | 3306 |

| Gamma-aminobutyric acid (GABA) | 149 |

| Picrotoxin | 4792 |

Data Table Example (Illustrative based on search findings):

Illustrative Data: Relative Sensitivity of Anopheles gambiae GluCl Isoforms to Ligands

| Ligand | GluCl Isoform | Relative Sensitivity (e.g., IC50 or EC50) | Notes | Source |

| Glutamate | b1 | Similar potency | Activated both isoforms nih.gov. | nih.gov |

| Glutamate | c | Similar potency | Activated both isoforms nih.gov. | nih.gov |

| Ivermectin | b1 | Similar potency | Activated both isoforms nih.gov. | nih.gov |

| Ivermectin | c | Similar potency | Activated both isoforms nih.gov. | nih.gov |

| Picrotoxin | b1 | Higher IC50 (Less sensitive) | Less effective inhibition nih.gov. | nih.gov |

| Picrotoxin | c | Lower IC50 (More sensitive) | Greater inhibition nih.gov. | nih.gov |

| Lindane | b1 | Similar sensitivity, less efficacious | Efficacy is splice variant-dependent nih.gov. | nih.gov |

| Lindane | c | Similar sensitivity, more efficacious | Efficacy is splice variant-dependent nih.gov. | nih.gov |

| Fipronil | b1 | Lower IC50 (More potent) | Significant difference in IC50 nih.gov. | nih.gov |

| Fipronil | c | Higher IC50 (Less potent) | Significant difference in IC50 nih.gov. | nih.gov |

Interactions with Other Neurotransmitter Receptors

Minor Modulation of Gamma-Aminobutyric Acid (GABA) Receptors

Abamectin B1a has been observed to modulate the function of mammalian GABA-A receptors. medkoo.comnih.govncats.iocaymanchem.com This modulation is complex and appears to involve dual effects depending on the concentration of the compound. Abamectin B1a binds to both high and low affinity sites on the mammalian GABA-A receptor. medkoo.comncats.iocaymanchem.com Binding to the high-affinity site leads to activation of the receptor, resulting in an increase in chloride ion influx. medkoo.comncats.iocaymanchem.com Conversely, binding to the low-affinity site can block the channel. medkoo.comncats.iocaymanchem.com

Studies using rat brain membranes have demonstrated that submicromolar concentrations of Avermectin B1a can decrease the high-affinity binding of [3H]GABA and increase the binding of the antagonist [3H]bicuculline methochloride. nih.gov This effect on antagonist binding was potentiated by picrotoxin. nih.gov Furthermore, Avermectin B1a stimulates the high-affinity binding of [3H]-gamma-aminobutyric acid to receptors in washed rat brain membranes, increasing the detectable number of binding sites. nih.gov This stimulation is dependent on the presence of chloride ions, suggesting an involvement of the chloride ion channel associated with the receptor. nih.gov The modulation of GABA receptor binding by Avermectin B1a is considered unique and suggests the presence of a separate drug receptor site on the GABA/benzodiazepine receptor complex. nih.gov

While glutamate-gated chloride channels are the primary and more sensitive targets in invertebrates, higher (micromolar) concentrations of ivermectin, a semi-synthetic derivative containing dihydroavermectin B1a and B1b, can also activate or modulate vertebrate GABA-A receptors, albeit with lower potency. frontiersin.orguq.edu.au The effects of avermectins on membrane conduction induced by high concentrations can be inhibited by GABA antagonists such as bicuculline (B1666979) and picrotoxin. nih.gov

Avermectin Derivative Antagonism at GABA Receptors

In contrast to the modulatory effects observed in mammalian systems, avermectin derivatives, including Abamectin, have been shown to act as antagonists at GABA receptors in certain invertebrates, particularly nematodes. Micromolar concentrations of ivermectin have been demonstrated to block the inhibitory GABA response on the muscle cells of the parasitic nematode Ascaris. cambridge.orgcambridge.org Among a series of avermectin derivatives tested, Abamectin was found to be the most potent compound in inhibiting the GABA response in Ascaris muscle cells. cambridge.orgcambridge.org This antagonistic property at the GABA receptor in nematodes is considered a potential contributor to their anthelmintic action, leading to paralysis. cambridge.orgcambridge.org Similarly, in Caenorhabditis elegans muscle cells, ivermectin at a concentration of 30 µM was shown to fully inhibit GABA-responses. plos.org

Structural Biology and Computational Modeling of Avermectin-Receptor Interactions

Understanding the precise interactions between Abamectin B1a and its target receptors at a structural level is crucial for elucidating its mechanism of action and for the rational design of novel agents. Structural biology techniques and computational modeling approaches, such as ligand docking and molecular dynamics simulations, provide valuable insights into these interactions.

Ligand Docking and Molecular Dynamics Simulations

Ligand docking and molecular dynamics simulations are computational methods used to predict the preferred orientation and binding affinity of a ligand (like Abamectin B1a) to a receptor protein and to simulate the dynamic behavior of the complex over time. These techniques have been applied to study the interactions of avermectin family compounds with various protein targets. longdom.org

While detailed computational studies specifically focusing on the docking and molecular dynamics of Abamectin B1a with GABA receptors were not extensively highlighted in the search results, these methods have been utilized to investigate Abamectin B1a's interactions with other proteins, such as tubulin and butyrylcholinesterase. neu.edu.trlongdom.orgmdpi.com For instance, in silico analyses have suggested that avermectin B1a can be positioned within the active site of butyrylcholinesterase through various noncovalent bonds. neu.edu.tr Molecular docking studies have also been performed for abamectin with proteins like Lm-FABP. mdpi.com

Furthermore, molecular dynamics simulations have been employed in the study of avermectin family compounds in the context of ligand-receptor interactions and structure-function relationships. longdom.org These simulations can confirm the stability of ligand binding within a protein active site and provide insights into the conformational changes that occur upon binding. Molecular dynamics simulations have also been used to study the interaction of Avermectin-B1a with other targets, such as the SARS-CoV-2 main protease, illustrating its stable conformation within binding pockets. researchgate.netbiorxiv.org The application of these computational techniques to Cys-loop receptors, including GABA-A receptors, with avermectins is a relevant area of research for understanding binding poses and dynamic interactions.

Insights from Target Elucidation for Novel Agent Development

The comprehensive elucidation of the molecular targets of avermectins, including Abamectin B1a, has been instrumental in the development of novel antiparasitic and insecticidal agents. The understanding that avermectins primarily target glutamate-gated chloride channels in invertebrates, which are absent in mammals, explains their selective toxicity and provides a strong basis for designing compounds with favorable safety profiles. nih.gov

The characterization of nematode GABA receptors and their interaction with avermectins has also contributed to the foundation for rational anti-parasitic drug design. plos.org By understanding how avermectin derivatives antagonize GABA receptors in parasitic nematodes, researchers can potentially design new compounds that selectively target these receptors, leading to the development of more effective anthelmintics.

Moreover, the distinct ways in which avermectins, such as ivermectin, modulate Cys-loop receptors in both invertebrates and vertebrates offer opportunities for the development of novel therapeutic leads for various indications. frontiersin.orguq.edu.au The possibility of engineering receptors to enhance sensitivity to avermectins or their derivatives also opens avenues for pharmacogenetic approaches to control neuronal activity. frontiersin.orguq.edu.au While the focus of novel agent development stemming directly from the minor modulation of mammalian GABA receptors by Abamectin B1a is less emphasized in the provided information, the broader understanding of avermectin-receptor interactions across different species and receptor types remains a valuable resource for future drug discovery efforts.

Mechanisms of Resistance to Avermectins

Global Prevalence and Emergence of Avermectin (B7782182) Resistance in Pest Populations

Avermectin resistance has become a significant concern in agricultural and public health pest control across the globe. The emergence and spread of resistance have been documented in numerous arthropod and nematode species. For instance, resistance to abamectin (B1664291) has become a major threat to its sustained application in controlling agricultural pests like the diamondback moth, Plutella xylostella, around the world. researchgate.netnih.gov High to very high levels of abamectin resistance have been reported in European field populations of the two-spotted spider mite, Tetranychus urticae. researchgate.net Studies in Turkey have also shown that half of the tested T. urticae populations collected from vegetable crops were resistant to abamectin. nih.gov In Senegal, monitoring of Helicoverpa armigera populations revealed resistance ratios to abamectin ranging from 1- to 30-fold, with some populations showing resistance ratios greater than 10. ajol.info Low to moderate levels of resistance to abamectin have also been observed in populations of onion thrips, Thrips tabaci, in Pakistan, with resistance ratios ranging from 10.3 to 30.4-fold. mdpi.com These examples highlight the widespread nature of avermectin resistance and its increasing prevalence in various pest populations under selection pressure from repeated use.

Target Site Resistance Mechanisms

Target-site resistance involves alterations in the site where the insecticide binds, typically a protein or enzyme essential for the pest's survival. For avermectins, the primary target is the glutamate-gated chloride channel.

Genetic Mutations in Glutamate-Gated Chloride Channel Genes

Genetic mutations in the genes encoding GluCl channel subunits are a key mechanism of target-site resistance to avermectins. These mutations can lead to structural changes in the channel, affecting its sensitivity to the insecticide. For example, in Plutella xylostella, mutations such as A309V and G315E in the GluCl channel (PxGluCl) have been associated with reduced sensitivity to abamectin. Functional analysis using Xenopus oocytes demonstrated that the A309V mutation reduced abamectin sensitivity by 4.8-fold, while the G315E mutation resulted in a much larger reduction of 493-fold. researchgate.net A novel V263I mutation in the GluCl of P. xylostella has also been shown to confer a high level of resistance to abamectin, reducing the sensitivity of PxGluCl to abamectin by 6.9-fold in electrophysiological analysis and conferring 106.3-fold resistance in a knockin strain. nih.gov

In Tetranychus urticae, the G323D and G326E mutations in GluCl1 and GluCl3, respectively, have been documented in abamectin-resistant populations. researchgate.netresearchgate.net A new mutation, I321T in GluCl3, has also been uncovered in some resistant T. urticae populations, while V327G and L329F mutations were found in GluCl3 of another resistant population. researchgate.net

Studies in nematodes, such as Haemonchus contortus and Caenorhabditis elegans, have also identified mutations in GluCl genes linked to avermectin resistance. In C. oncophora, three amino acid differences (E114G, V235A, and L256F) were found in the GluClα3 subunits of resistant worms, with the L256F polymorphism alone contributing to reduced sensitivity to ivermectin. nih.gov In C. elegans, simultaneous mutations in the avr-14, avr-15, and glc-1 genes, all encoding GluCl α-type subunits, are required to confer high-level resistance to ivermectin, suggesting that these genes represent parallel genetic pathways influencing sensitivity. pnas.org A naturally occurring 4-amino acid deletion within the ligand-binding domain of GLC-1 in C. elegans has also been shown to confer resistance to abamectin. oup.com

A P299S mutation in the glutamate-gated chloride channel subunit DmGluClα in Drosophila melanogaster was found in a nodulisporic acid-resistant strain that also exhibited cross-resistance to ivermectin. This mutation resulted in a significant decrease in the sensitivity of the channel to activation by ivermectin. pnas.org

These findings highlight the diverse genetic basis of target-site resistance, where specific amino acid substitutions or deletions in GluCl subunits can significantly reduce the efficacy of avermectins.

Here is a table summarizing some reported genetic mutations conferring avermectin resistance:

| Species | Gene/Subunit | Mutation | Fold Resistance (if reported) | Reference |

| Plutella xylostella | PxGluCl | A309V | 4.8-fold (in oocytes) | researchgate.net |

| Plutella xylostella | PxGluCl | G315E | 493-fold (in oocytes) | researchgate.net |

| Plutella xylostella | PxGluCl | V263I | 6.9-fold (in oocytes), 106.3-fold (knockin) | nih.gov |

| Tetranychus urticae | GluCl1 | G323D | Not specified | researchgate.netresearchgate.net |

| Tetranychus urticae | GluCl3 | G326E | Not specified | researchgate.netresearchgate.net |

| Tetranychus urticae | GluCl3 | I321T | Not specified | researchgate.net |

| Tetranychus urticae | GluCl3 | V327G | Not specified | researchgate.net |

| Tetranychus urticae | GluCl3 | L329F | Not specified | researchgate.net |

| C. oncophora | GluClα3 | L256F | 2.6-fold (reduced sensitivity) | nih.gov |

| C. elegans | GLC-1 | 4-amino acid deletion | Confers resistance | oup.com |

| Drosophila melanogaster | DmGluClα | P299S | ~10-fold (reduced sensitivity) | pnas.org |

Altered Receptor Structure and Binding Affinity

Mutations can also affect the efficacy with which avermectins activate the receptor, even if the binding affinity is not drastically altered. uq.edu.au Structural homology models and functional studies suggest that some mutations may interfere with avermectin binding through steric hindrance or allosteric modification of the binding site. researchgate.netuq.edu.au Additionally, decreased expression of drug target genes may lead to a reduction of drug-binding sites and thus reduced drug effectiveness. researchgate.net In C. elegans, functional loss of the E3 ubiquitin ligase UBR-1 leads to ivermectin resistance, and this is associated with the downregulation of ivermectin-targeted GluCls. elifesciences.org

Metabolic Resistance Mechanisms

Metabolic resistance involves the ability of the pest to detoxify or rapidly excrete the insecticide before it can reach or act upon its target site. This is often mediated by increased activity or expression of detoxification enzymes.

Role of Cytochrome P450 Monooxygenases in Avermectin Detoxification

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes that play a major role in the detoxification of xenobiotics, including insecticides. Elevated levels or increased activity of P450s are frequently implicated in avermectin resistance across various pest species. researchgate.netannualreviews.orgnih.govmyspecies.infoijabbr.comnih.govpnas.orgnih.govtandfonline.comnih.govunav.educambridge.organnualreviews.org

In the Colorado potato beetle, the monooxygenase system is likely involved as a biochemical mechanism resulting in abamectin resistance, as resistance could be suppressed by the monooxygenase inhibitor PBO. annualreviews.org High levels of oxidative synergism and elevated cytochrome P450 levels have been observed in abamectin-resistant strains of some pests, substantiating a monooxygenase-based resistance. acs.org In Tetranychus urticae, studies have shown a direct association between abamectin resistance and cytochrome P450 activity, suggesting that metabolic resistance mechanisms involving P450s are widespread. researchgate.nettandfonline.com Recombinantly expressed cytochrome P450 (CYP392A16) from a resistant T. urticae strain has been shown to metabolize abamectin, demonstrating a functional link. tandfonline.com

P450s have also been implicated in ivermectin resistance in species like the human body louse, Pediculus humanus humanus, where CYP6CJ1 was identified as potentially involved in the Phase I metabolism of ivermectin. myspecies.infonih.gov Divergent amplifications of CYP9A cytochrome P450 genes have been linked to the ability of some noctuid pests to detoxify various xenobiotics, including avermectins. pnas.org Transcriptomic analyses of ivermectin-resistant ticks have also indicated an important role for cytochrome P450s in resistance. nih.gov

Contributions of Esterases and Glutathione (B108866) S-Transferases to Resistance

Esterases (Carboxylesterases) and Glutathione S-Transferases (GSTs) are other important detoxification enzymes that can contribute to metabolic resistance to avermectins, often acting in conjunction with P450s. researchgate.netannualreviews.orgnih.govijabbr.comnih.govnih.govtandfonline.comcambridge.orgacs.orgresearchgate.net

Elevated carboxylesterase activity has been observed in some abamectin-resistant strains, suggesting their involvement in resistance, potentially through hydrolysis or sequestration of the insecticide. annualreviews.orgtandfonline.comacs.org Studies on Spodoptera littoralis resistant to emamectin (B195283) benzoate (B1203000) (a derivative of avermectin) indicated a role for esterases and GSTs, alongside monooxygenases, in the development of resistance. ijabbr.com In Tetranychus urticae, some studies have suggested that GSTs may play a role in abamectin resistance. researchgate.netijabbr.comtandfonline.com Enhanced activity of esterases and glutathione S-transferases has been reported in abamectin-resistant populations of Panonychus citri. researchgate.net While the contribution of these enzymes can vary depending on the pest species and population, evidence suggests they can be important components of the metabolic resistance profile to avermectins. nih.govnih.gov

Here is a table indicating the involvement of detoxification enzymes in avermectin resistance in different species:

| Species | Cytochrome P450s | Esterases | Glutathione S-Transferases | Reference |

| Musca domestica | Involved | Involved | No significant role | annualreviews.orgacs.org |

| Colorado potato beetle | Involved | Involved | Not specified | annualreviews.org |

| Tetranychus urticae | Involved | Involved | Involved | researchgate.netnih.govtandfonline.com |

| Plutella xylostella | Involved | Not specified | Not specified | nih.gov |

| Spodoptera littoralis | Involved | Involved | Involved | ijabbr.com |

| Rhipicephalus microplus | Less important | Less important | Less important | nih.gov |

| Pediculus humanus | Potentially involved | Not specified | Potentially involved | nih.govnih.gov |

| Panonychus citri | Not significantly higher | Enhanced | Enhanced | researchgate.net |

| Spodoptera frugiperda | Involved | Involved | Involved | cambridge.org |

Reduced Penetration and Efflux Mechanisms

Reduced penetration and enhanced efflux are significant mechanisms contributing to avermectin resistance by limiting the amount of the compound that reaches its target site within the organism. cas.cnnih.govresearchgate.netresearchgate.net

Cuticular Barrier Modifications (e.g., chitin (B13524) layer thickening, cuticle hydrocarbon content)

Modifications to the cuticle, the outer protective layer of arthropods, can impede the entry of avermectins. Studies have shown that resistant strains of insects and mites can exhibit a thickened chitin layer, which acts as a more formidable barrier to insecticide penetration. nih.govresearchgate.netresearchgate.net159.226.67 Changes in cuticle composition, such as increased hydrocarbon content, have also been reported in resistant mosquitoes, further reducing cuticular permeability to insecticides. researchgate.net For instance, research on Drosophila melanogaster resistant to avermectin demonstrated a thickened chitin layer in the larval epidermis. nih.govresearchgate.net

Overexpression of Xenobiotic Pumps and Transporter Proteins

Overexpression of transporter proteins, particularly ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), plays a crucial role in pumping xenobiotics, including avermectins, out of cells. cas.cnnih.govresearchgate.netunav.edunih.govresearchgate.netmdpi.comscielo.brfrontiersin.org This increased efflux activity reduces the intracellular concentration of the active compound, thereby conferring resistance. mdpi.comalliedacademies.org Studies in Drosophila larvae have shown that avermectin resistance is associated with the overexpression of the efflux transporter P-glycoprotein in the epidermis. cas.cnnih.govresearchgate.net Similarly, increased expression of ABC transporter genes has been linked to ivermectin resistance in Caenorhabditis elegans and other nematodes. elifesciences.orgnih.govmdpi.comasm.org

Other Proposed Resistance Factors (e.g., accumulation of GABA)

Beyond penetration and efflux, other factors have been proposed to contribute to avermectin resistance. One such factor is the accumulation of gamma-aminobutyric acid (GABA). elifesciences.orgresearchgate.netnih.govugent.beelifesciences.org Avermectins are known to interact with GABA-gated chloride channels, although their primary target is GluCls. 159.226.67wikipedia.orgmdpi.com Increased levels of GABA could potentially modulate the effects of avermectins, contributing to a resistance phenotype. Research on the carmine (B74029) spider mite (Tetranychus cinnabarinus) has shown that abamectin-resistant mites exhibit significantly increased GABA content, and artificially increasing GABA levels in susceptible mites conferred resistance to abamectin. nih.govugent.be This accumulation was linked to a decrease in the activity and expression of GABA transaminase (GABA-T), an enzyme responsible for GABA metabolism. nih.govugent.be

Phenotypic Manifestations of Resistance and Selection Protocols

Phenotypic manifestations of avermectin resistance can include reduced mortality or impaired physiological responses upon exposure to the compound. Resistant individuals survive doses that are lethal to susceptible populations. The level of resistance can be quantified through bioassays that determine the dose-response relationship and calculate resistance ratios (e.g., LC50 or LD50 of resistant strain divided by that of susceptible strain). annualreviews.org Different selection protocols, such as exposure to suboptimal or therapeutic doses, can lead to the selection of different resistance phenotypes and presumably different underlying genetic mechanisms. cabidigitallibrary.orgnih.govcore.ac.ukcore.ac.uk For example, selecting Haemonchus contortus with suboptimal doses of ivermectin resulted in resistance phenotypes that differed from those selected with higher doses. nih.govcore.ac.uk Understanding these phenotypic manifestations and the impact of selection protocols is crucial for monitoring resistance development and designing effective resistance management strategies. researchgate.net

Cross-Resistance Patterns with Other Xenobiotics

Cross-resistance occurs when an organism resistant to one compound also exhibits resistance to other compounds, often those with similar modes of action or those handled by the same detoxification or transport systems. Avermectin resistance can be associated with cross-resistance to other macrocyclic lactones, such as ivermectin and emamectin benzoate. asm.orgbioone.org The extent and pattern of cross-resistance can provide insights into the underlying resistance mechanisms. For instance, if resistance is mediated by a broad-spectrum efflux pump, cross-resistance to chemically unrelated compounds that are substrates for the same pump might be observed. researchgate.netunav.edu Studies have reported varying cross-resistance patterns in avermectin-resistant strains, including cross-resistance to certain pyrethroids, likely due to shared mechanisms like increased oxidative metabolism or decreased penetration. annualreviews.orgresearchgate.netunav.edubioone.org However, the presence and degree of cross-resistance are not universal and depend on the specific resistance mechanisms evolved in a given population. acs.orgbioone.org

Chemical Derivatization and Advanced Analog Development of Avermectins

Principles of Rational Design for Enhanced Avermectin (B7782182) Analogues

Rational design of avermectin analogues involves a systematic approach based on understanding the relationship between chemical structure and biological activity (SAR) and the mechanism of action. Avermectins primarily exert their effects by allosterically modulating glutamate-gated chloride channels (GluCls) in invertebrates, leading to an influx of chloride ions and subsequent paralysis and death of the parasite or insect. plantaanalytica.comherts.ac.ukherts.ac.uk Rational design strategies aim to optimize the interaction with the target receptor and improve desirable properties.

Key principles include identifying crucial structural elements for binding and activity, often through SAR studies. acs.orgnih.govd-nb.info Modifications are then designed to enhance these interactions or introduce new properties. Computational methods, such as molecular modeling and quantitative structure-activity relationships (QSAR), can aid in predicting the potential activity of novel structures before synthesis. QSAR analysis of avermectin analogs suggests that activity is related to factors such as branching degree, molecular shape and size, and the number of double bonds. researchgate.net

Specific positions on the avermectin scaffold have been identified as important for biological activity, including C5, C13, and the C22-C23 double bond. d-nb.info The sugar moiety at C13 is also crucial for activity. acs.org Rational design efforts often focus on modifying these regions to generate analogues with improved efficacy or altered target specificity.

Synthetic and Semisynthetic Methodologies for Avermectin Modification

Due to the complex molecular architecture of avermectins, semisynthetic approaches starting from the naturally produced fermentation products are commonly employed for generating analogues. researchgate.netgalab.com Total synthesis of avermectin B1a has been achieved but is complex. researchgate.netcam.ac.uk Semisynthesis allows for targeted modifications of specific functional groups on the avermectin core.

Functional Group Transformations and Regioselective Synthesis

Chemical modification of avermectins involves various functional group transformations. Common reactions include modifications of hydroxyl groups, oxidation or reduction of double bonds, and alterations to the spiroketal or furan (B31954) rings. jst.go.jpangenechemical.com Regioselectivity is a critical challenge in avermectin chemistry due to the presence of multiple similar functional groups. nih.govresearchgate.net Achieving selective modification at a desired position often requires careful control of reaction conditions and the use of protecting groups. For instance, regioselective oxidation of the 4''-carbinol group of abamectin (B1664291) to the 4''-oxo intermediate, a key step in the synthesis of emamectin (B195283) benzoate (B1203000), is challenging due to the reactivity of the allylic secondary alcohol at position 5. nih.gov Strategies involving selective protection of hydroxyl groups have been developed to circumvent this issue, although they can increase production costs. nih.gov

Modifications frequently target the hydroxyl group at C5 and the sugar moiety, particularly the C4'' hydroxyl group. researchgate.net These positions have been shown to significantly influence biological activity. researchgate.net

Generation of Novel Structural Motifs (e.g., hydrazide structures)

Beyond simple functional group transformations, synthetic methodologies are employed to introduce novel structural motifs not present in the parent avermectin molecule. This expands the chemical space and can lead to compounds with altered properties. The generation of hydrazide structures is one example of introducing new chemical functionalities into the avermectin scaffold. nyxxb.cn For instance, avermectin B2a derivatives containing hydrazide structures have been designed and synthesized, and their insecticidal and acaricidal activities evaluated. nyxxb.cn This involves reacting the 23-OH group (after oxidation to a carbonyl) with various hydrazides. nyxxb.cn While the synthesis of hydrazide derivatives in the context of avermectins is specifically mentioned, the principle extends to the incorporation of other diverse chemical groups through appropriate synthetic routes. jksus.orgmdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of Avermectin Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to the rational design and development of new avermectin analogues. These studies systematically investigate how changes in the chemical structure of avermectins affect their biological activity against target organisms. acs.orgresearchgate.netnih.govresearchgate.net

Correlation of Structural Changes with Biological Activity and Potency

SAR studies have revealed key structural determinants of avermectin potency and spectrum of activity. Modifications at specific positions can significantly impact efficacy. For example, compounds of the B series (lacking the 5-O-methyl group) are generally more potent than those of the A series (possessing the 5-O-methyl group). acs.org An unsubstituted hydroxyl group at the 5-position is activity enhancing. acs.org

The C22-C23 double bond is another important site. Reduction of this olefin to a single bond, as in the conversion of avermectin B1 to ivermectin, generally has little detrimental effect on activity against many parasites but can influence activity against specific species and improve the safety profile. acs.orgasm.orgrsc.org Further reduction, however, can substantially decrease activity. acs.org The presence of the bisoleandrosyl moiety at C13 is particularly important for activity against certain pests like Tetranychus cinnabarinus and Bursaphelenchus xylophilus. asm.org Removal of this disaccharide generally leads to a significant reduction in antiparasitic activity, although in some cases, further modification of the aglycone can restore potency. acs.orgasm.org

Modifications at the C4'' hydroxyl group of the sugar moiety have been shown to yield derivatives with improved bioactivities and pharmacokinetic profiles. researchgate.net Conversely, the hydroxyl group at C5 is considered crucial for biological properties. researchgate.net Studies have also explored the impact of substituents at C25, with doramectin (B1670889) (having a cyclohexyl group at C25) being a commercialized example. d-nb.info Recent research continues to explore the SAR of avermectin derivatives, identifying novel analogues with superior activity compared to the parent compounds. researchgate.net

Table 1 provides illustrative examples of how structural modifications influence the activity of avermectin derivatives based on reported findings.

| Structural Modification | Position(s) Modified | Observed Effect on Activity (General) | Example/Notes | Source |

| Absence of 5-O-methyl group | C5 | Increased potency (B series vs. A series) | Unsubstituted 5-OH is enhancing. acs.org | acs.org |

| Reduction of C22-C23 double bond | C22-C23 | Little effect or improved safety; species-dependent variations. acs.orgasm.orgrsc.org | Avermectin B1 to Ivermectin. acs.orgasm.orgrsc.org Further reduction decreases activity. acs.org | acs.orgasm.orgrsc.org |

| Removal of bisoleandrosyl moiety | C13 | Significant decrease in antiparasitic activity. acs.orgasm.org | Aglycones are much less active. acs.org Some aglycone modifications can restore activity. asm.org | acs.orgasm.org |

| Modification at C4'' hydroxyl group | C4'' | Improved bioactivities and pharmacokinetic profiles. researchgate.net | researchgate.net | |

| Introduction of substituents at C25 | C25 | Varies depending on substituent. | Doramectin (cyclohexyl at C25) is commercialized. d-nb.info | d-nb.info |

| Formation of C-5 oximes | C5 | Activity against fleas observed. nih.gov | Selamectin is a C-5 oxime monosaccharide analogue. nih.govrsc.org | nih.govrsc.org |

Engineered Biosynthesis for Novel Avermectin Derivatives